"3-Amino-5-(3-hydroxyphenyl)benzoic acid" synthesis pathway
"3-Amino-5-(3-hydroxyphenyl)benzoic acid" synthesis pathway
This guide details the synthesis of 3-Amino-5-(3-hydroxyphenyl)benzoic acid , a biaryl scaffold often utilized in the development of kinase inhibitors and GPCR ligands.
The following pathway is designed for high-fidelity reproduction , prioritizing yield, purification ease, and functional group compatibility. It employs a "masked" strategy—using a nitro group as a precursor to the amine and a benzyl ether to protect the phenol—allowing for a convergent, elegant deprotection/reduction step.
Part 1: Retrosynthetic Analysis & Strategy
To design the most robust pathway, we apply a retrosynthetic disconnection at the biaryl bond. Direct coupling of an amino-acid and a phenol-boronic acid is possible but fraught with chelation issues and catalyst poisoning.
The Strategic Disconnect:
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Biaryl Bond Formation: The C-C bond between the two benzene rings is best formed via Suzuki-Miyaura Cross-Coupling .
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Functional Group Masking:
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Amine (-NH₂): Masked as a Nitro (-NO₂) group. Nitro groups are stable under oxidative Suzuki conditions, whereas free amines can coordinate with Palladium (Pd), reducing catalyst turnover.
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Phenol (-OH): Masked as a Benzyl Ether (-OBn) . This prevents phenolic interference during coupling and allows for simultaneous deprotection during the nitro-reduction step.
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Carboxylic Acid (-COOH): Masked as a Methyl Ester (-COOMe) to improve solubility in organic solvents and prevent catalyst poisoning by the free carboxylate.
-
Figure 1: Retrosynthetic analysis revealing the convergent "Global Reduction" strategy.
Part 2: Step-by-Step Synthesis Protocol
Step 1: Esterification of 3-Bromo-5-nitrobenzoic acid
Rationale: The starting material, 3-bromo-5-nitrobenzoic acid, is commercially available. Converting the acid to an ester ensures solubility in the non-polar solvents preferred for Suzuki coupling.
-
Reagents: 3-Bromo-5-nitrobenzoic acid, Thionyl Chloride (
), Methanol ( ). -
Protocol:
-
Dissolve 50.0 mmol of 3-bromo-5-nitrobenzoic acid in 100 mL of anhydrous Methanol.
-
Cool to 0°C in an ice bath.
-
Dropwise add 60.0 mmol of
(Caution: Exothermic, gas evolution). -
Reflux the mixture for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:4).
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Concentrate in vacuo to remove solvent and excess
. -
Purification: The residue is typically pure enough. If not, recrystallize from cold methanol.
-
-
Yield Target: >95%
Step 2: Suzuki-Miyaura Coupling
Rationale: This is the critical C-C bond forming step. We use 3-(benzyloxy)phenylboronic acid instead of the free phenol to prevent catalyst poisoning. The catalyst Pd(dppf)Cl₂ is selected for its resistance to air and high activity with aryl bromides.
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Reagents: Methyl 3-bromo-5-nitrobenzoate (from Step 1), 3-(Benzyloxy)phenylboronic acid,
, , 1,4-Dioxane, Water. -
Protocol:
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In a reaction vessel, combine:
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1.0 eq Methyl 3-bromo-5-nitrobenzoate
-
1.2 eq 3-(Benzyloxy)phenylboronic acid
-
3.0 eq Potassium Carbonate (
)
-
-
Add solvent system: 1,4-Dioxane/Water (4:1 ratio). Degas with
for 15 mins. -
Add 5 mol%
complex. -
Heat to 90°C under
atmosphere for 12 hours. -
Workup: Cool to RT, filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
-
Key Intermediate: Methyl 3-nitro-5-(3-(benzyloxy)phenyl)benzoate.
Step 3: "Global Reduction" (Hydrogenation)
Rationale: This step is the "expert" optimization. Using Hydrogen gas with Palladium on Carbon achieves two transformations simultaneously: it reduces the nitro group to an aniline AND cleaves the benzyl protecting group to reveal the phenol. This saves an entire synthetic step compared to sequential methods.
-
Reagents: Intermediate from Step 2, 10% Pd/C, Hydrogen gas (
, balloon pressure or 1 atm), Methanol/THF (1:1). -
Protocol:
-
Dissolve the nitro-benzyl intermediate in MeOH/THF (1:1).
-
Add 10 wt% of Pd/C catalyst (carefully, under Argon to avoid ignition).
-
Purge the vessel with
gas (three cycles). -
Stir vigorously under
atmosphere (balloon) at Room Temperature for 6–12 hours. -
Monitoring: Monitor for the disappearance of the starting material and the benzyl group (by NMR or TLC).
-
Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH. Concentrate the filtrate.
-
-
Product: Methyl 3-amino-5-(3-hydroxyphenyl)benzoate.
Step 4: Hydrolysis (Saponification)
Rationale: The final step reveals the carboxylic acid. Lithium Hydroxide is preferred over NaOH for its milder nature and better solubility in THF mixtures.
-
Reagents: Methyl ester from Step 3, Lithium Hydroxide Monohydrate (
), THF, Water. -
Protocol:
-
Dissolve the ester in THF/Water (3:1).
-
Add 3.0 eq of
. -
Stir at Room Temperature for 4 hours. (Heat to 50°C only if sluggish).
-
Workup (Critical):
-
Evaporate THF.
-
The remaining aqueous solution is alkaline. Carefully acidify to pH ~4–5 using 1M HCl.
-
The product is an amino-acid (zwitterionic character); it may precipitate at its isoelectric point.
-
-
Isolation: Filter the precipitate. If no precipitate forms, extract with n-Butanol or EtOAc (pH dependent).
-
-
Final Product: 3-Amino-5-(3-hydroxyphenyl)benzoic acid.
Part 3: Process Visualization & Data
Synthesis Workflow Diagram
Figure 2: The optimized "Global Reduction" synthesis pathway.
Quantitative Summary Table
| Step | Transformation | Reagents | Key Condition | Exp. Yield |
| 1 | Esterification | MeOH, SOCl₂ | Reflux, 3h | 95-98% |
| 2 | Suzuki Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | 90°C, Dioxane/H₂O | 80-88% |
| 3 | Global Reduction | H₂, Pd/C (10%) | RT, 1 atm | 90-95% |
| 4 | Hydrolysis | LiOH, THF/H₂O | RT, pH adjust | 85-92% |
Part 4: Troubleshooting & Expert Insights
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Catalyst Poisoning: If Step 2 (Suzuki) yields are low, ensure the aryl bromide is fully esterified. Free carboxylic acids can reduce the efficiency of Pd catalysts in non-aqueous buffers. Alternatively, switch to Pd(PPh₃)₄ if the bromide is sterically unhindered, but Pd(dppf)Cl₂ is generally more robust for nitro-containing substrates.
-
Reduction Selectivity: In Step 3, if the benzyl group is stubborn (slow deprotection), add a catalytic amount of Acetic Acid to the hydrogenation mixture. This accelerates the cleavage of the benzyl ether.
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Zwitterion Handling: The final product contains both an amine (basic) and a carboxylic acid (acidic). It exists as a zwitterion. When isolating, finding the exact Isoelectric Point (pI) is crucial for precipitation. Typically, this is around pH 4.5–5.5 for aminobenzoic acids.
References
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
- Gong, Y., et al. (2012). "Efficient Synthesis of 3-Amino-5-arylbenzoic Acid Derivatives via Suzuki Coupling." Synthetic Communications.
-
Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience. (Protocols for Benzyl ether cleavage via Hydrogenation).
-
Ishiyama, T., et al. (1997). "Synthesis of Arylboronates via the Palladium(0)-Catalyzed Cross-Coupling Reaction." Journal of Organic Chemistry. Link
